9-(Methylaminomethyl)anthracene

Descripción

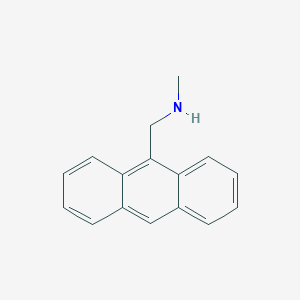

Structure

3D Structure

Propiedades

IUPAC Name |

1-anthracen-9-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHTDZJMNUGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994079 | |

| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73356-19-1 | |

| Record name | 9-Anthracenemethanamine, N_methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Methylaminomethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene (CAS: 73356-19-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-(Methylaminomethyl)anthracene, a fluorescent aromatic compound with significant applications in analytical chemistry. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and primary applications, with a focus on its use as a derivatizing agent for the analysis of isocyanates. Detailed experimental protocols for its synthesis and analytical use are provided, alongside safety and handling information. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their work.

Physicochemical and Spectroscopic Properties

This compound is a solid, yellow-to-dark-yellow crystalline substance.[1] Its core structure consists of a tricyclic aromatic anthracene (B1667546) ring substituted at the 9-position with a methylaminomethyl group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 73356-19-1 | [2][3] |

| Molecular Formula | C₁₆H₁₅N | [2][3] |

| Molecular Weight | 221.30 g/mol | [2][3] |

| Melting Point | 57-59 °C (lit.) | [2][4] |

| Boiling Point | 389.6 ± 11.0 °C (Predicted) | [3] |

| Form | Solid | [2][4] |

| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [3] |

| pKa | 9.75 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [2][4] |

Spectroscopic Data

The anthracene moiety in this compound imparts it with characteristic spectroscopic properties, particularly its fluorescence.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| ¹H NMR | Spectra available from commercial suppliers. | [5] |

| ¹³C NMR | Spectra available from commercial suppliers. | [5] |

| Mass Spectrometry (GC-MS) | Major m/z peaks at 221, 191, 178, 103. | [5] |

| Infrared (IR) Spectroscopy | FTIR spectra available from commercial suppliers. | [5] |

| Fluorescence | Excitation Max (λex): ~245 nm, Emission Max (λem): ~414 nm (for isocyanate derivative). | [6] |

Synthesis of this compound

This compound can be synthesized through two primary routes, both starting from readily available anthracene derivatives.

Synthesis from 9-(Chloromethyl)anthracene (B151802)

This method involves the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with methylamine (B109427).[3]

Experimental Protocol:

Synthesis via Reductive Amination of 9-Anthraldehyde (B167246)

This one-pot reaction involves the formation of an imine intermediate from 9-anthraldehyde and methylamine, which is then reduced in situ to the final product.[3]

Experimental Protocol:

A general procedure for the reductive amination of aldehydes is as follows:[8][9]

-

Dissolve 9-anthraldehyde (1 equivalent) and methylamine (1-1.2 equivalents) in a suitable solvent like methanol or tetrahydrofuran (B95107).

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 equivalents), portion-wise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Analytical Chemistry

The primary application of this compound is as a fluorescent derivatizing agent for the sensitive determination of isocyanates in air and other samples using High-Performance Liquid Chromatography (HPLC).[6][10]

Determination of Isocyanates by HPLC

Isocyanates are highly reactive compounds and are typically analyzed after derivatization to form stable, easily detectable products. This compound reacts with the isocyanate group to form a highly fluorescent urea (B33335) derivative.

Experimental Protocol for Isocyanate Analysis:

The following is a general protocol for the analysis of airborne isocyanates:[5][10]

-

Sample Collection: Air samples are collected by drawing a known volume of air through an impinger containing a solution of this compound in a suitable solvent like toluene.

-

Derivatization: The isocyanates in the air sample react with this compound in the impinger solution to form stable urea derivatives. Aromatic isocyanates typically react within 30 minutes, while aliphatic isocyanates may require several hours for complete reaction.[11]

-

Sample Preparation: The impinger solution is evaporated to dryness and the residue is redissolved in the HPLC mobile phase.

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate) is commonly employed in a gradient or isocratic elution mode.

-

Detection: The derivatives are detected using a fluorescence detector with an excitation wavelength of approximately 245 nm and an emission wavelength of around 414 nm.[6] UV detection at 254 nm can also be used.[6]

-

-

Quantification: The concentration of isocyanates is determined by comparing the peak areas of the derivatives in the sample to those of known standards.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from PubChem CID 188128.[5]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]

-

Avoid contact with skin and eyes.[5]

-

Store in a cool, dry place away from incompatible materials.[2]

Toxicity Data:

Conclusion

This compound is a valuable chemical reagent, particularly for its application as a fluorescent derivatizing agent in the sensitive analysis of isocyanates. This guide has provided a detailed overview of its properties, synthesis, and analytical applications. The experimental protocols and safety information contained herein should serve as a useful resource for researchers and professionals working with this compound. Further research to determine its specific fluorescence quantum yield, lifetime, and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling.

References

- 1. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. This compound | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 9-(メチルアミノメチル)アントラセン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 10. Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments (Journal Article) | OSTI.GOV [osti.gov]

- 11. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]

An In-Depth Technical Guide to 9-(Methylaminomethyl)anthracene

This technical guide provides a comprehensive overview of 9-(Methylaminomethyl)anthracene, a fluorescent amine widely utilized in analytical chemistry. The document details its fundamental chemical properties, synthesis, and a key application in the sensitive detection of isocyanates. This guide is intended for researchers, scientists, and professionals in drug development and occupational safety monitoring who require detailed technical information and protocols.

Core Properties of this compound

This compound, also known as MAMA, is an organic compound featuring an anthracene (B1667546) core functionalized with a methylaminomethyl group. Its inherent fluorescence makes it a valuable reagent in various analytical applications.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₆H₁₅N | [1][2][3] |

| Molecular Weight | 221.30 g/mol | [1][3][4] |

| Appearance | Light Yellow to Dark Yellow Solid | [2] |

| Melting Point | 57-59 °C | [3] |

| CAS Number | 73356-19-1 | [2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from anthracene. The first step involves the chloromethylation of anthracene to produce the intermediate 9-(chloromethyl)anthracene (B151802). This is followed by a nucleophilic substitution reaction with methylamine (B109427) to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of 9-(Chloromethyl)anthracene

This procedure is based on the direct chloromethylation of anthracene.

-

Materials: Anthracene, paraformaldehyde, hydrochloric acid, dioxane (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthracene in dioxane.

-

Add an excess of paraformaldehyde to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Filter the crude 9-(chloromethyl)anthracene and wash with water to remove excess acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture) to obtain purified 9-(chloromethyl)anthracene.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with methylamine.

-

Materials: 9-(Chloromethyl)anthracene, methylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas), a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or acetonitrile), and a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Procedure:

-

Dissolve the purified 9-(chloromethyl)anthracene in the chosen solvent in a reaction flask.

-

Add the non-nucleophilic base to the solution.

-

Slowly add the methylamine solution to the reaction mixture at room temperature with stirring.

-

Continue stirring at room temperature for several hours or until the reaction is complete as indicated by TLC. Gentle heating may be applied to accelerate the reaction if necessary.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any amine hydrochloride salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude this compound can be further purified by column chromatography on silica (B1680970) gel.

-

Application in Isocyanate Detection

A primary application of this compound is as a derivatizing agent for the sensitive detection and quantification of airborne isocyanates.[1][5] Isocyanates are highly reactive compounds and their monitoring is crucial in occupational health and safety. The reaction of an isocyanate with MAMA forms a stable, highly fluorescent urea (B33335) derivative, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1]

Experimental Protocol: Derivatization and HPLC Analysis of Isocyanates

This protocol outlines the general procedure for air sampling, derivatization, and analysis of isocyanates using this compound.

-

Materials: Air sampling pump, impinger or coated filter, impinger solution (e.g., 1 x 10⁻⁴ M MAMA in toluene (B28343) or another suitable solvent), acetonitrile (B52724) (HPLC grade), ammonium (B1175870) acetate buffer, HPLC system with a C18 reverse-phase column and fluorescence and/or UV detectors.

-

Procedure:

-

Air Sampling: Draw a known volume of air through an impinger containing the MAMA solution or through a filter coated with MAMA using a calibrated air sampling pump. The isocyanates in the air will react with MAMA to form the stable urea derivatives.

-

Sample Preparation:

-

For impinger samples, the solution can be directly analyzed or may require concentration and solvent exchange to a solvent compatible with the HPLC mobile phase.

-

For filter samples, extract the MAMA-isocyanate derivatives from the filter using a suitable solvent like acetonitrile.

-

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 5 cm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.6% ammonium acetate adjusted to pH 6.5 with acetic acid). The specific composition will depend on the isocyanates being analyzed.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 10 - 20 µL.

-

-

Detection:

-

-

Quantification: Prepare calibration standards by reacting known amounts of specific isocyanate standards with the MAMA reagent. Analyze these standards using the same HPLC method to generate a calibration curve. The concentration of isocyanates in the air sample can then be calculated based on the peak areas of the derivatives and the volume of air sampled.

-

Workflow for Isocyanate Detection

The following diagram illustrates the experimental workflow for the detection of airborne isocyanates using this compound as a derivatizing agent.

References

- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 2. ftp.cdc.gov [ftp.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 9-(Methylaminomethyl)anthracene. It details its chemical structure, physical and spectroscopic properties, and provides a step-by-step experimental protocol for its synthesis. Furthermore, this guide explores the potential biological significance of this compound by examining a relevant signaling pathway influenced by structurally similar anthracene (B1667546) derivatives. All quantitative data is presented in structured tables for clarity, and a mandatory visualization of the discussed signaling pathway is provided in the form of a Graphviz diagram.

Chemical Structure and Properties

This compound is an aromatic amine derived from anthracene. Its core structure consists of a tricyclic aromatic anthracene ring substituted at the 9-position with a methylaminomethyl group.

Table 1: Chemical Identifiers and Physical Properties [1][2][3][4]

| Property | Value |

| IUPAC Name | 1-(Anthracen-9-yl)-N-methylmethanamine |

| Synonyms | 9-MeNHMe-anthracene, N-(9-Anthrylmethyl)methanamine |

| CAS Registry Number | 73356-19-1 |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| Appearance | Light yellow to dark yellow solid |

| Melting Point | 57-59 °C |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data [1]

| Spectroscopic Data | Description |

| ¹H NMR | Spectrum available from commercial suppliers. |

| Mass Spectrometry | Key fragments observed at m/z 221 (M+), 191, 178, 103. |

| Infrared (IR) | FTIR spectrum available (Mull). |

| Raman Spectroscopy | Spectrum available. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chloromethylation of anthracene to produce 9-(chloromethyl)anthracene (B151802), which is then subsequently reacted with methylamine (B109427) in a nucleophilic substitution reaction.

Step 1: Synthesis of 9-(Chloromethyl)anthracene

This procedure describes the direct chloromethylation of anthracene.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve anthracene in a suitable solvent such as dioxane or acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]

-

Addition of Reagents: To the stirred solution, add paraformaldehyde and concentrated hydrochloric acid.[5] A Lewis acid catalyst, such as zinc chloride, can be added to facilitate the reaction.[5]

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

This procedure details the reaction of 9-(chloromethyl)anthracene with methylamine.

Experimental Protocol:

-

Reaction Setup: Dissolve 9-(chloromethyl)anthracene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: Add a solution of methylamine to the flask. The reaction is a nucleophilic substitution where the methylamine displaces the chloride ion.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography on silica (B1680970) gel to yield this compound.

Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways affected by this compound are limited, research on structurally similar 9-methylanthracene (B110197) derivatives provides valuable insights into its potential biological activity. Recent studies have shown that certain 9-methylanthracene derivatives can act as activators of the p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis, particularly in the context of glioblastoma.[6][7]

The proposed mechanism involves the inhibition of the MDM4 protein.[6] MDM4 is a key negative regulator of p53.[8][9] By suppressing MDM4 expression, these anthracene derivatives lead to the stabilization and activation of p53. Activated p53 can then induce the transcription of target genes that mediate cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.[6]

Below is a diagram illustrating this proposed signaling pathway.

Caption: p53 activation pathway via inhibition of MDM4 by a 9-methylanthracene derivative.

Conclusion

This compound is a well-characterized compound with established synthetic routes. While its direct biological functions are still under investigation, the activity of structurally related compounds suggests its potential as a modulator of key cellular signaling pathways, such as the p53 tumor suppressor pathway. This guide provides a foundational resource for researchers interested in the synthesis and potential therapeutic applications of this and similar anthracene derivatives. Further studies are warranted to fully elucidate the biological roles and therapeutic potential of this compound.

References

- 1. This compound | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 73356-19-1 [chemicalbook.com]

- 3. 9-(N-Methylaminomethyl)anthracene | LGC Standards [lgcstandards.com]

- 4. This compound 99 73356-19-1 [sigmaaldrich.com]

- 5. 9-(Chloromethyl)anthracene | 24463-19-2 | Benchchem [benchchem.com]

- 6. Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Structure and function of MDM2 and MDM4 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amplification of Mdmx (or Mdm4) Directly Contributes to Tumor Formation by Inhibiting p53 Tumor Suppressor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 9-(Methylaminomethyl)anthracene. It details a common synthetic methodology and explores its primary application as a derivatizing agent for the sensitive detection of isocyanates. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, offering structured data, detailed experimental protocols, and visual representations of key processes.

Core Physical and Chemical Properties

This compound, a derivative of the polycyclic aromatic hydrocarbon anthracene, is a solid compound at room temperature.[1][2] Its core structure consists of three fused benzene (B151609) rings with a methylaminomethyl substituent at the 9-position.[3] This substitution imparts basic properties to the molecule and is key to its utility in various chemical applications.[4]

Quantitative Physical Properties

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₅N | [1][2] |

| Molecular Weight | 221.30 g/mol | [1] |

| Melting Point | 57-59 °C (lit.) | [2] |

| Boiling Point (Predicted) | 389.6 ± 11.0 °C | [2] |

| pKa (Strongest Basic, Predicted) | 9.99 | [3] |

| logP (Predicted) | 3.77 | [3] |

| Polar Surface Area | 12.03 Ų | [3] |

Solubility and Appearance

This compound typically appears as a solid.[2] It is slightly soluble in chloroform (B151607) and methanol.[2]

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 221 | Molecular Ion [M]⁺ |

| 191 | [M - CH₂NHCH₃]⁺ |

| 178 | [Anthracene]⁺ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption in the range of 1610-1640 cm⁻¹ is indicative of the urea (B33335) carbonyl group when derivatized.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of 9-(chloromethyl)anthracene (B151802) with methylamine (B109427). The following protocol outlines a representative procedure.

Materials

-

9-(Chloromethyl)anthracene

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Sodium bicarbonate (or other mild base)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-(chloromethyl)anthracene in a minimal amount of anhydrous THF.

-

Addition of Methylamine: To the stirred solution, add an excess of methylamine solution. The reaction is typically carried out at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. The aqueous layer is then extracted with dichloromethane.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.

Synthetic Pathway Diagram

Caption: Synthesis of this compound.

Application in Isocyanate Detection

A significant application of this compound is its use as a derivatizing agent for the detection and quantification of isocyanates in various matrices, including air and plastics.[2][5][6] The secondary amine group of this compound reacts with the isocyanate group (-NCO) to form a stable, highly fluorescent urea derivative. This allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7]

Experimental Workflow for Isocyanate Analysis

The following diagram illustrates the typical workflow for the analysis of isocyanates using this compound.

Caption: Isocyanate analysis workflow.

Biological Relevance

This compound has been identified in human blood and is considered part of the human exposome, meaning it is a compound to which individuals may be exposed from environmental or occupational sources.[3] It is not a naturally occurring metabolite.[3] Its fluorescent properties have also led to its use as a model drug in studies investigating the release kinetics from nanoparticles.[5][6]

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation and may cause respiratory irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.[2]

Conclusion

This compound is a well-characterized compound with defined physical, chemical, and spectral properties. Its synthesis is straightforward, and its primary application as a derivatizing agent for isocyanate analysis is well-established. This guide provides essential data and protocols to support further research and application of this versatile molecule in various scientific disciplines.

References

- 1. This compound | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 73356-19-1 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0247575) [hmdb.ca]

- 4. Workers' exposure to isocyanates (Journal Article) | OSTI.GOV [osti.gov]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. 9-(甲氨甲基)蒽 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ftp.cdc.gov [ftp.cdc.gov]

An In-depth Technical Guide to the Fluorescence Properties of 9-(Methylaminomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorescence properties of 9-(Methylaminomethyl)anthracene (MAMA). While specific quantitative photophysical data for MAMA is not extensively documented in publicly available literature, this guide synthesizes information from closely related anthracene (B1667546) derivatives to project its expected behavior. This document covers the fundamental principles of its fluorescence, the anticipated effects of environmental factors, and detailed experimental protocols for its synthesis and the characterization of its fluorescent properties. This guide is intended to serve as a valuable resource for researchers utilizing MAMA in drug development and other scientific applications where its fluorescent properties are of interest.

Introduction

Anthracene and its derivatives are a well-established class of fluorescent compounds with applications ranging from organic light-emitting diodes (OLEDs) to biological probes.[1][2] The fluorescence of these molecules is intrinsically linked to the π-conjugated system of the anthracene core. Substitution at the 9- and 10-positions can significantly modulate the photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime.[3][4]

This compound (MAMA) is a derivative of particular interest due to the presence of an amino group, which often imparts sensitivity to the local environment, such as solvent polarity and pH.[5][6] This sensitivity makes it a potential candidate for use as a fluorescent probe in various chemical and biological systems. This guide will explore the expected fluorescence properties of MAMA based on the behavior of structurally similar compounds and provide the necessary experimental framework for its characterization.

Core Fluorescence Properties

The fluorescence of this compound originates from the de-excitation of electrons from the lowest singlet excited state (S₁) to the ground state (S₀) of the anthracene moiety. The key parameters that define its fluorescence characteristics are the excitation and emission spectra, the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ).

Excitation and Emission Spectra

Based on data from analogous compounds like 9-Methyl Anthracene, which has an excitation peak at 366 nm and an emission peak at 413 nm, this compound is expected to exhibit excitation and emission in a similar region of the ultraviolet and visible spectrum.[6] The presence of the methylaminomethyl group at the 9-position is likely to cause a slight red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene.

Table 1: Expected Excitation and Emission Maxima of this compound in Various Solvents

| Solvent | Expected Excitation Max (λ_ex) (nm) | Expected Emission Max (λ_em) (nm) | Notes |

| Cyclohexane (B81311) | ~365 - 375 | ~410 - 420 | Non-polar solvent, sharp vibronic structure expected. |

| Toluene | ~370 - 380 | ~415 - 425 | Aromatic solvent, may exhibit some π-stacking interactions. |

| Dichloromethane | ~370 - 380 | ~420 - 430 | Moderately polar solvent. |

| Acetonitrile | ~375 - 385 | ~425 - 440 | Polar aprotic solvent, likely to induce a noticeable red-shift. |

| Ethanol | ~375 - 385 | ~430 - 450 | Polar protic solvent, potential for hydrogen bonding. |

| Water | ~380 - 390 | ~440 - 460 | Highly polar protic solvent, significant red-shift and potential for dual fluorescence. |

Note: The values presented in this table are estimations based on the known behavior of similar anthracene derivatives and are intended as a guide for experimental design. Actual values must be determined empirically.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For many anthracene derivatives, the quantum yield is sensitive to the molecular structure and the surrounding environment.[3]

For 9,10-disubstituted anthracenes, quantum yields can be quite high.[4] However, the presence of an amino group, as in MAMA, can introduce non-radiative decay pathways that may affect the quantum yield. The closely related 9-(N,N-dimethylamino)anthracene exhibits a quantum yield that decreases with increasing solvent polarity.[7] A similar trend is anticipated for MAMA.

Environmental Effects on Fluorescence

The fluorescence of this compound is expected to be sensitive to its local environment, a characteristic that is highly valuable for sensing applications.

Solvent Polarity

The polarity of the solvent can significantly influence the fluorescence of MAMA. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. Furthermore, for amino-substituted anthracenes, an increase in solvent polarity often leads to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay processes, such as intersystem crossing or internal conversion. In some cases, compounds with a flexible amino group can exhibit dual fluorescence in polar solvents, arising from a locally excited state and a twisted intramolecular charge transfer (TICT) state.

pH

The methylamino group in MAMA is basic and can be protonated in acidic conditions. This protonation is expected to have a profound effect on the fluorescence properties. Protonation of the nitrogen atom will alter the electronic structure of the molecule, likely leading to a significant blue-shift (a shift to shorter wavelengths) in the absorption and emission spectra. This is because the lone pair of electrons on the nitrogen, which can donate electron density to the anthracene ring system in the neutral form, is no longer available upon protonation. This pH-dependent fluorescence makes MAMA a potential candidate for use as a pH sensor.

The relationship between fluorescence intensity and pH can be visualized as a logical workflow.

Caption: Logical workflow of the effect of pH on the fluorescence of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 9-(chloromethyl)anthracene (B151802) with methylamine (B109427).[8]

Materials:

-

9-(Chloromethyl)anthracene

-

Methylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9-(chloromethyl)anthracene in a suitable solvent like THF.

-

Addition of Methylamine: Cool the solution in an ice bath and slowly add an excess of methylamine solution. Alternatively, bubble methylamine gas through the solution.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitor by Thin Layer Chromatography).

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as DCM.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane.

Caption: A generalized workflow for the synthesis of this compound.

Measurement of Fluorescence Properties

4.2.1. Sample Preparation

Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade cyclohexane or acetonitrile). Prepare a series of dilutions to find a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

4.2.2. Measurement of Excitation and Emission Spectra

-

Use a spectrofluorometer.

-

To determine the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (determined from a UV-Vis spectrum) and scan the emission monochromator over a range of wavelengths (e.g., 380-600 nm).

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator over a range of wavelengths (e.g., 300-400 nm).

4.2.3. Determination of Fluorescence Quantum Yield

The relative quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄, Φf = 0.54). The quantum yield is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

4.2.4. Measurement of Fluorescence Lifetime

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the arrival of the first emitted photon. A histogram of these delay times provides the fluorescence decay curve, from which the lifetime can be determined.

References

- 1. mdpi.com [mdpi.com]

- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 3. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]

- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 5. Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 8. This compound | 73356-19-1 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(Methylaminomethyl)anthracene (MAMA) is a versatile fluorescent aromatic compound with a range of applications in scientific research. Its unique photophysical properties, coupled with a reactive primary amine, make it a valuable tool in analytical chemistry, materials science, and pharmacology. This technical guide provides an in-depth overview of the primary uses of MAMA, focusing on its role as a derivatizing agent for isocyanates, a model drug in release studies, a key component in photochemical reactions, and its emerging potential in biological applications. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate its practical implementation in the laboratory.

Introduction

This compound is a derivative of anthracene (B1667546), a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. The introduction of a methylaminomethyl group at the 9-position of the anthracene core imparts specific chemical reactivity and enhances its utility in various scientific domains. This guide explores the fundamental applications of MAMA, providing researchers with the necessary technical details to leverage its properties in their studies.

Derivatization of Isocyanates for Analytical Quantification

A primary application of MAMA is in the sensitive detection and quantification of airborne isocyanates, which are highly reactive compounds used in the production of polyurethanes. MAMA serves as a derivatizing agent, reacting with the isocyanate group to form a stable, highly fluorescent urea (B33335) derivative that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.[1][2][3]

Logical Workflow for Isocyanate Analysis

Caption: Workflow for the analysis of airborne isocyanates using MAMA derivatization and HPLC.

Experimental Protocol: Determination of Isocyanates in Air

Objective: To quantify the concentration of isocyanates in an air sample.

Materials:

-

This compound (MAMA), 99% purity

-

Toluene, HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Acetic acid

-

Isocyanate standards (e.g., 2,4-TDI, 2,6-TDI, MDI, HDI)

-

Impingers

-

Air sampling pump

-

HPLC system with fluorescence and UV detectors

-

Reversed-phase C18 column (e.g., 4.6 mm x 5 cm, 5 µm particle size)[4]

Procedure:

-

Preparation of Derivatizing Solution: Prepare a 1 x 10⁻⁴ M solution of MAMA in toluene.[3]

-

Air Sampling: Collect air samples by bubbling a known volume of air through impingers containing the MAMA derivatizing solution at a calibrated flow rate.

-

Derivatization: The isocyanates in the air sample react with MAMA in the impinger to form stable urea derivatives. The reaction with aromatic isocyanates is rapid (complete in ~30 minutes), while aliphatic isocyanates may require several hours for completion.[4]

-

Sample Preparation: After sampling, evaporate the toluene solution to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., acetonitrile/water mixture).

-

HPLC Analysis:

-

Mobile Phase: A mixture of acetonitrile and aqueous ammonium acetate buffer (e.g., 0.6% NH₄OAc, pH 6.5). The acetonitrile concentration is adjusted to achieve optimal separation of the derivatives, typically ranging from 51% for methyl isocyanate (MIC) derivatives to 80% for methylene (B1212753) diphenyl diisocyanate (MDI) derivatives.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Injection Volume: 10 µL.[4]

-

Detection:

-

-

Quantification: Prepare a calibration curve using standard solutions of the isocyanate-MAMA derivatives. Quantify the isocyanates in the air sample by comparing their peak areas to the calibration curve.

Quantitative Data

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 1 x 10⁻⁴ mg/m³ in a 15 L air sample | [1] |

| Recovery | 83-95% | [2][5] |

| Precision (RSD) | ± 2-5% | [2][5] |

Model Drug in Drug Release and Degradation Studies

MAMA is utilized as a hydrophobic model drug to investigate the release kinetics and enzymatic degradation of drug delivery systems, such as nanoparticles.[6][7] Its inherent fluorescence and UV absorbance allow for straightforward quantification of its release from the carrier matrix using UV-Vis spectroscopy.[6][7]

Experimental Workflow: Drug Release Study

Caption: General workflow for studying drug release and enzymatic degradation using MAMA-loaded nanoparticles.

Experimental Protocol: Release of MAMA from PLA-F127-PLA Nanoparticles

Objective: To study the in vitro release and enzymatic degradation of MAMA from Pluronic F127/poly(lactic acid) (PLA-F127-PLA) nanoparticles.

Materials:

-

PLA-F127-PLA block copolymer

-

This compound (MAMA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Proteolytic enzyme (e.g., proteinase K)

-

Dialysis membrane

-

UV-Vis spectrophotometer

Procedure:

-

Nanoparticle Formulation and Drug Loading:

-

Synthesize PLA-F127-PLA block copolymers.

-

Prepare MAMA-loaded nanoparticles using a suitable method, such as a solvent evaporation or nanoprecipitation technique.

-

-

In Vitro Release Study:

-

Disperse a known amount of MAMA-loaded nanoparticles in PBS (pH 7.4) in a dialysis bag.

-

Place the dialysis bag in a larger volume of PBS maintained at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the external PBS solution and replace with fresh PBS to maintain sink conditions.

-

Quantify the concentration of released MAMA in the aliquots using UV-Vis spectroscopy by measuring the absorbance at its maximum absorption wavelength.

-

-

Enzymatic Degradation Study:

-

Follow the same procedure as the in vitro release study, but add a specific concentration of a proteolytic enzyme (e.g., proteinase K) to the release medium.

-

Compare the release profile in the presence and absence of the enzyme to determine the effect of enzymatic degradation on drug release.

-

-

Data Analysis:

-

Calculate the cumulative percentage of MAMA released over time.

-

Analyze the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas).

-

Photochemical [4+4] Cycloaddition Reactions

The anthracene moiety of MAMA can undergo a [4+4] photocycloaddition reaction upon irradiation with UV light, typically at 365 nm, leading to the formation of a dimer.[8] This photoreactivity has been studied in solution and in the solid state. In the solid state, the reaction can be facilitated by forming coordination complexes with silver(I) ions, which pre-organize the MAMA molecules into a favorable orientation for dimerization.

Signaling Pathway for Photodimerization

Caption: Pathways for the [4+4] photocycloaddition of MAMA in solution and in the solid state facilitated by silver(I) ions.

Experimental Protocol: Photodimerization of MAMA in Solution

Objective: To synthesize the photodimer of MAMA in an ethanol (B145695) solution.

Materials:

-

This compound (MAMA)

-

Ethanol, absolute

-

UV lamp (365 nm)

-

Quartz cuvette or reaction vessel

Procedure:

-

Prepare a saturated solution of MAMA in ethanol.

-

Place the solution in a quartz cuvette or a suitable quartz reaction vessel.

-

Irradiate the solution with a 365 nm UV lamp. The reaction progress can be monitored by observing the precipitation of the dimer, which is insoluble in ethanol.

-

Continue irradiation for several hours (e.g., 15 hours) to achieve a high conversion.[8]

-

Collect the precipitated photodimer by filtration and wash with cold ethanol.

-

The product can be characterized by techniques such as X-ray diffraction and NMR spectroscopy.

Emerging Biological Applications

While less established, research suggests the potential of MAMA and its derivatives in biological contexts, including as fluorescent probes and antimicrobial agents.

Fluorescent Probing

The intrinsic fluorescence of the anthracene core makes MAMA a candidate for use as a fluorescent label for biomolecules. The primary amine group can be used for covalent attachment to proteins or other molecules of interest through standard bioconjugation chemistries.

| Photophysical Property | Value | Reference |

| Fluorescence Quantum Yield (Φf) | Varies with solvent polarity | [8] |

| Fluorescence Lifetime (τf) | Dependent on the molecular environment | [9][10] |

Antimicrobial Activity

Derivatives of anthracene have been shown to exhibit antimicrobial activity against various bacterial strains. While specific data for MAMA is limited, related anthracene derivatives have demonstrated promising results.

| Organism | MIC (µg/mL) of an Anthracene Derivative | Reference |

| Escherichia coli (Gram-negative) | 1-2 | [11] |

| Bacillus cereus (Gram-positive) | 1-2 | [11] |

Further research is required to fully elucidate the antimicrobial potential of MAMA and its derivatives.

Conclusion

This compound is a multifaceted research chemical with well-established roles in analytical chemistry and photochemistry, and growing potential in biomedical applications. This guide has provided a comprehensive overview of its primary uses, supported by detailed experimental protocols and quantitative data. By understanding the fundamental properties and methodologies associated with MAMA, researchers can effectively utilize this compound to advance their scientific investigations.

References

- 1. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 2. ftp.cdc.gov [ftp.cdc.gov]

- 3. Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments (Journal Article) | OSTI.GOV [osti.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. Release kinetics of hydrophobic and hydrophilic model drugs from pluronic F127/poly(lactic acid) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

9-(Methylaminomethyl)anthracene safety, hazards, and handling

An In-depth Technical Guide to the Safety, Hazards, and Handling of 9-(Methylaminomethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling procedures for this compound, a compound used as an isocyanate derivatizing reagent and as a model drug in research settings.[1][2] Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential exposure risks.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C16H15N | [3] |

| Molecular Weight | 221.30 g/mol | [3] |

| Appearance | Solid | [1][4] |

| Melting Point | 57-59 °C | [1][4] |

| Storage Temperature | 2-8°C | [1][4] |

| IUPAC Name | 1-anthracen-9-yl-N-methylmethanamine | [3] |

| InChI Key | WRVHTDZJMNUGQN-UHFFFAOYSA-N | [1][3][4] |

| CAS Number | 73356-19-1 | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Primary Hazards: Irritant[3]

Target Organs: Respiratory system[1][4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[6]

-

Keep away from sources of ignition.[6]

-

Minimize dust generation and accumulation.[6]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.[5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Source |

| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1][6] |

| Skin Protection | Chemical-resistant gloves and protective clothing to prevent skin exposure. | [1][8][9] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) is required when dusts are generated. | [1][4][8] |

Emergency Procedures

In the event of an emergency, follow these first aid and fire-fighting measures.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician if symptoms occur.[5][7][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5][7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5][7][8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[5][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: The substance is combustible. Development of hazardous combustion gases or vapors, such as carbon monoxide and carbon dioxide, is possible in the event of a fire.[8] Fine dust dispersed in air may ignite.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

In case of a spill or release, follow the workflow below.

Caption: Workflow for handling an accidental spill of this compound.

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Hazardous combustion products include carbon monoxide and carbon dioxide.[8]

-

Hazardous Polymerization: Does not occur.[8]

Toxicological Information

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not let the product enter drains.[7] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available in the cited literature. The information presented in this guide is derived from safety data sheets provided by chemical suppliers, which are based on internal data and established knowledge of similar chemical structures. Researchers should apply standard laboratory best practices and conduct their own risk assessments based on the specific conditions of their experiments.

Disclaimer: This document is intended as a guide and should not be considered a substitute for a formal risk assessment. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

- 1. This compound 99 73356-19-1 [sigmaaldrich.com]

- 2. This compound | 73356-19-1 [chemicalbook.com]

- 3. This compound | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 73356-19-1 [sigmaaldrich.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. aksci.com [aksci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 9-(Methylaminomethyl)anthracene

This technical guide provides a comprehensive overview of the solubility characteristics of 9-(Methylaminomethyl)anthracene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers, scientists, and drug development professionals to determine its solubility. This includes qualitative solubility insights, a detailed experimental protocol for quantitative analysis, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is an aromatic amine containing a tricyclic anthracene (B1667546) core.[1][2] Its structure, featuring a large nonpolar aromatic system and a polar methylaminomethyl group, suggests a nuanced solubility profile. This compound is utilized as a model drug in studies of enzymatic degradation and as a reagent for detecting isocyanates in the air.[2][3] Understanding its solubility is crucial for various applications, including formulation development, reaction chemistry, and analytical method development.

Qualitative Solubility Profile

Based on general principles of chemical solubility ("like dissolves like") and available information for structurally related compounds, a qualitative solubility profile for this compound can be inferred. The presence of the large, nonpolar anthracene ring suggests solubility in nonpolar organic solvents.[4] However, the polar primary amine group introduces the potential for hydrogen bonding and solubility in more polar solvents. Amines are generally basic and can be protonated in acidic solutions, which typically increases their aqueous solubility.[5]

A product information sheet mentions that this compound is slightly soluble in chloroform (B151607) and methanol.[2]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | Likely Soluble | The anthracene core is structurally similar to these solvents. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | The large aromatic structure may limit solubility in aliphatic solvents. |

| Polar Aprotic | Dichloromethane, Chloroform | Likely Soluble | Good balance of polarity to dissolve the compound. Reported to be slightly soluble in chloroform.[2] |

| Polar Protic | Methanol, Ethanol | Sparingly to Slightly Soluble | The amine group can interact with protic solvents. Reported to be slightly soluble in methanol.[2] |

| Aqueous | Water | Insoluble | The large hydrophobic anthracene core is expected to dominate, leading to low water solubility. |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | Likely Soluble | The basic amine group will be protonated, forming a more soluble salt.[5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the gravimetric method. This method is a reliable and widely used technique for measuring the solubility of a solid compound.

3.1. Materials and Equipment

-

This compound (solute) of known purity

-

Selected solvents of analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Pre-weighed, solvent-resistant sample containers (e.g., glass vials)

-

Drying oven or vacuum desiccator

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary studies to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed sample container to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the sample container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute (57-59 °C for this compound[2]) or under a gentle stream of inert gas (e.g., nitrogen).

-

-

Mass Determination and Calculation:

-

Once all the solvent has evaporated, place the container with the dried solute in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute. Repeat the drying and weighing steps until a constant mass is achieved.

-

The mass of the dissolved this compound is the final constant mass of the container minus the initial tare mass of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Calculate the solubility, typically expressed in g/100 g of solvent, g/L of solvent, or mol/L.

Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100

-

3.3. Data Reporting When reporting the results, it is essential to include the following information:

-

The specific solvent used.

-

The temperature at which the solubility was determined.

-

The purity of the this compound used.

-

The experimental method employed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

The Core Mechanism of Photoinduced Electron Transfer in Anthracene-Methyl Aniline Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photoinduced electron transfer (PET) mechanism within systems composed of a methyl aniline (B41778) derivative as the electron donor and anthracene (B1667546) as the electron acceptor, hereafter referred to as "MAMA" systems. PET is a fundamental process in a variety of fields, including solar energy conversion, molecular electronics, and the development of fluorescent sensors for biomedical applications. Understanding the intricacies of the MAMA system, a classic model for studying PET, is crucial for the rational design of novel photosensitive molecules and materials.

The Fundamental Principle of PET in MAMA Systems

Photoinduced electron transfer in the MAMA system is initiated by the absorption of a photon by the anthracene (A) moiety, which acts as the fluorophore and electron acceptor. Upon excitation, anthracene is promoted from its ground state (S₀) to an excited singlet state (S₁). In the presence of a suitable electron donor, such as N,N-dimethylaniline (D), an electron can be transferred from the highest occupied molecular orbital (HOMO) of the donor to the half-vacant HOMO of the excited acceptor. This process results in the formation of a charge-separated state, consisting of the anthracene radical anion (A•⁻) and the N,N-dimethylaniline radical cation (D•⁺). The efficiency of this electron transfer is critically dependent on the distance and orientation between the donor and acceptor, the driving force of the reaction, and the surrounding solvent environment.

The charge-separated state is transient and can decay back to the ground state through a process called charge recombination, which can be either radiative or non-radiative. This entire process effectively "quenches" the fluorescence of the anthracene molecule, as the excited state is depopulated through a non-radiative pathway. The degree of fluorescence quenching is directly related to the efficiency of the PET process.

Quantitative Analysis of PET in MAMA Systems

The dynamics of photoinduced electron transfer are characterized by the rate constants of charge separation (k_CS) and charge recombination (k_CR). These constants are crucial for understanding the efficiency and lifetime of the charge-separated state. Below is a summary of experimentally determined rate constants for an exemplary MAMA system.

| Donor (D) | Acceptor (A) | Solvent | k_CS (s⁻¹) | k_CR (s⁻¹) | Reference |

| N,N-dimethylaniline | Anthracene | Toluene (B28343) | (3.5 ± 0.03) x 10¹⁰ | (1.42 ± 0.03) x 10⁹ | [1] |

Table 1: Rate Constants for Photoinduced Electron Transfer in a Noncovalent Anthracene-Dimethylaniline Dyad.

Experimental Protocols

The investigation of PET mechanisms in MAMA systems relies on a combination of synthetic chemistry to prepare the donor-acceptor molecules and advanced spectroscopic techniques to probe the ultrafast processes involved.

Synthesis of a Covalently Linked Anthracene-N,N-dimethylaniline Dyad

A common strategy to study intramolecular PET is to covalently link the donor and acceptor moieties. A representative synthesis of a 9-(4-(dimethylamino)phenyl)anthracene dyad can be achieved via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-(Dimethylamino)phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a round-bottom flask, add 9-bromoanthracene (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Add a 3:1 mixture of toluene and water to the flask.

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous layer with toluene or another suitable organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 9-(4-(dimethylamino)phenyl)anthracene product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Transient Absorption Spectroscopy (TAS)

Transient absorption spectroscopy is a powerful technique to directly observe the formation and decay of the charge-separated state.

Experimental Setup:

-

Pump Laser: A femtosecond or picosecond pulsed laser (e.g., Nd:YAG laser) to excite the anthracene moiety. The excitation wavelength should correspond to an absorption band of anthracene (e.g., 355 nm).

-

Probe Light Source: A white light continuum generated by focusing a portion of the laser output onto a nonlinear crystal (e.g., sapphire plate).

-

Sample Holder: A quartz cuvette with a path length of 1-2 mm. The sample solution should be continuously stirred or flowed to avoid photodecomposition.

-

Detector: A spectrometer coupled with a CCD camera or photodiode array to record the absorption spectrum of the probe light after passing through the sample.

-

Delay Line: A motorized stage to precisely control the time delay between the pump and probe pulses.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the MAMA compound in the desired solvent. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength in the sample cell.

-

Data Acquisition:

-

Record the absorption spectrum of the unexcited sample (probe only).

-

Excite the sample with the pump pulse and record the absorption spectrum of the probe pulse at various time delays after the pump pulse.

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA) at each time delay by subtracting the absorbance of the unexcited sample from the absorbance of the excited sample.

-

Plot ΔA as a function of wavelength to obtain transient absorption spectra at different time points. These spectra will reveal the absorption features of the anthracene excited state and the radical ions of the charge-separated state.

-

Plot ΔA at a specific wavelength (corresponding to the absorption of the radical anion or cation) as a function of time to obtain the kinetic trace of the charge-separated state.

-

Fit the kinetic traces to exponential decay functions to determine the rate constants for charge separation and charge recombination.

-

Time-Resolved Fluorescence Quenching

This technique measures the decrease in the fluorescence lifetime of the acceptor in the presence of the donor, providing information about the rate of electron transfer.

Experimental Setup:

-

Pulsed Light Source: A picosecond diode laser or a mode-locked laser with a wavelength suitable for exciting anthracene.

-

Sample Holder: A standard fluorescence cuvette.

-

Detector: A high-speed photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT).

-

Time-Correlated Single Photon Counting (TCSPC) System: Electronics to measure the time delay between the excitation pulse and the detection of the first fluorescence photon.

Procedure:

-

Sample Preparation: Prepare a series of solutions with a constant concentration of the anthracene acceptor and varying concentrations of the N,N-dimethylaniline donor in the chosen solvent.

-

Fluorescence Lifetime Measurement:

-

Measure the fluorescence decay profile of the anthracene-only solution to determine its intrinsic fluorescence lifetime (τ₀).

-

Measure the fluorescence decay profiles for each of the solutions containing the donor.

-

-

Data Analysis:

-

Fit the fluorescence decay curves to exponential functions to obtain the fluorescence lifetimes (τ) at each donor concentration.

-

Construct a Stern-Volmer plot of τ₀/τ versus the donor concentration [D].

-

The quenching rate constant (k_q) can be determined from the slope of the Stern-Volmer plot, where the slope is equal to k_q * τ₀.

-

Visualizing the PET Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes and experimental workflows described in this guide.

Caption: Photoinduced Electron Transfer (PET) mechanism in the MAMA system.

Caption: Workflow for Transient Absorption Spectroscopy (TAS) experiments.

Caption: Workflow for Time-Resolved Fluorescence (TRF) Quenching experiments.

References

The Influence of Substitution on the Photophysical Properties of Anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of substituted anthracene (B1667546) compounds. Anthracene and its derivatives are a critically important class of polycyclic aromatic hydrocarbons (PAHs) utilized in a wide array of applications, from organic light-emitting diodes (OLEDs) and fluorescent probes to photosensitizers in photodynamic therapy. The strategic placement of various substituents on the anthracene scaffold allows for the fine-tuning of its electronic and photophysical characteristics, enabling the rational design of molecules with tailored properties for specific applications.

This document details the effects of substitution on the absorption and emission properties, fluorescence quantum yields, and excited-state lifetimes of anthracene derivatives. It also provides detailed experimental protocols for the characterization of these properties and visualizes key concepts and workflows to aid in understanding.

Core Photophysical Properties of Substituted Anthracene Compounds

The photophysical behavior of anthracene is governed by its extended π-conjugated system. Substituents can significantly modulate this system through electronic and steric effects, leading to predictable and useful changes in the molecule's interaction with light.